molecular formula C6H5BrFNO2S B1273049 4-Bromo-2-fluorobenzenesulfonamide CAS No. 214210-30-7

4-Bromo-2-fluorobenzenesulfonamide

Cat. No.: B1273049
CAS No.: 214210-30-7
M. Wt: 254.08 g/mol
InChI Key: ZCPVDHZKGQQHDS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzenesulfonamide is an organic compound with the chemical formula C6H4BrFNO2S. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound appears as white to light yellow crystalline solid and is used primarily as an intermediate in organic synthesis .

Scientific Research Applications

4-Bromo-2-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and pharmaceutical intermediates. The presence of bromine and fluorine atoms can enhance the biological activity and pharmacokinetic properties of the resulting compounds.

    Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of dyes and polymers.

Safety and Hazards

The safety data sheet for 4-Bromo-2-fluorobenzenesulfonamide indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluorobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity. This interaction is crucial for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The inhibition of enzymes by this compound is a key aspect of its molecular mechanism, as it directly impacts the biochemical pathways in which these enzymes are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is crucial for understanding its biochemical properties and cellular effects. By inhibiting specific enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is important for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications are involved in directing this compound to these locations. The compound’s localization within the cell is crucial for understanding its molecular mechanism and cellular effects .

Preparation Methods

4-Bromo-2-fluorobenzenesulfonamide can be synthesized through various methods. One commonly used synthetic route involves the reduction of 2-fluoro-4-nitrobenzenesulfonamide with hydrogen in the presence of an iron catalyst, followed by bromination in the presence of bromine

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-Bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Reagents such as amines and thiols are commonly used.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitrating agents can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.

Comparison with Similar Compounds

4-Bromo-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    2-Fluorobenzenesulfonamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it retains the sulfonamide group and can undergo similar nucleophilic substitution reactions.

    4-Bromo-2-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the reactivity and chemical properties of the compound, making it suitable for different applications.

    4-Bromo-2-methylbenzenesulfonamide: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s solubility and reactivity in chemical reactions.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPVDHZKGQQHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381184
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214210-30-7
Record name 4-Bromo-2-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ammonium hydroxide (28%, 80 ml) was added a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (10 g) in dichloromethane (80 ml) dropwise for 1 hour at approximately 0° C. The reaction mixture was stirred vigorously for an additional 2 hours at the same temperature. The phases were separated. The aqueous phase was washed with dichloromethane. The combined organic extracts were washed with brine, dried over sodium sulfate and evaporated to give 4-bromo-2-fluorobenzenesulfonamide (8.0 g).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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